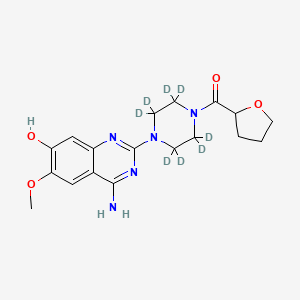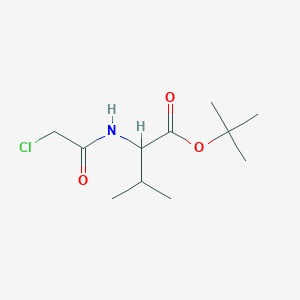
Iodo-PEG7-alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo-PEG7-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an iodine atom attached to a PEG chain, which is terminated with an alcohol group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iodo-PEG7-alcohol typically involves the iodination of a PEG7-alcohol precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom. A common method involves the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Iodo-PEG7-alcohol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of PEG7-alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation Reactions: Reagents such as pyridinium chlorochromate or potassium permanganate are used. The reactions are performed under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Formation of PEG7 derivatives with various functional groups.
Oxidation Reactions: Formation of PEG7-aldehyde or PEG7-carboxylic acid.
Reduction Reactions: Formation of PEG7-alcohol.
Wissenschaftliche Forschungsanwendungen
Iodo-PEG7-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, such as PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of bioconjugates for targeted drug delivery and imaging.
Medicine: Utilized in the design of therapeutic agents that can selectively degrade disease-causing proteins.
Industry: Applied in the production of advanced materials and coatings with specific properties.
Wirkmechanismus
The primary mechanism of action of Iodo-PEG7-alcohol involves its use as a linker in PROTACs. PROTACs are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG7 chain provides flexibility and solubility, while the iodine atom allows for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodo-PEG4-alcohol: A shorter PEG chain with similar properties but different solubility and flexibility.
Iodo-PEG12-alcohol: A longer PEG chain that offers greater flexibility but may have different solubility characteristics.
Bromo-PEG7-alcohol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness
Iodo-PEG7-alcohol is unique due to its specific chain length, which provides an optimal balance between flexibility and solubility. The presence of the iodine atom allows for versatile functionalization, making it a valuable tool in the synthesis of PROTACs and other complex molecules .
Eigenschaften
Molekularformel |
C14H29IO7 |
|---|---|
Molekulargewicht |
436.28 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H29IO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-14H2 |
InChI-Schlüssel |
IQUDESFTEXDVFH-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


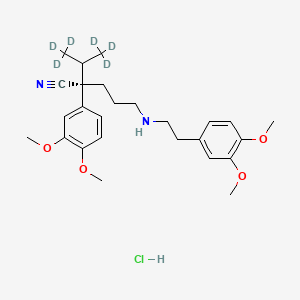
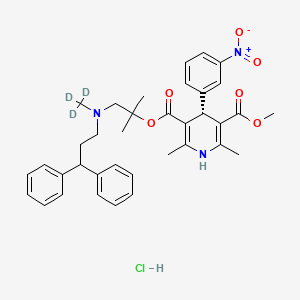
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)

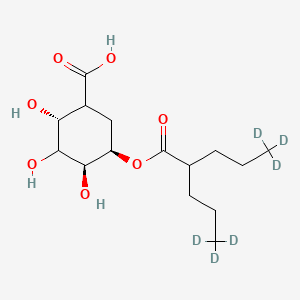

![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)
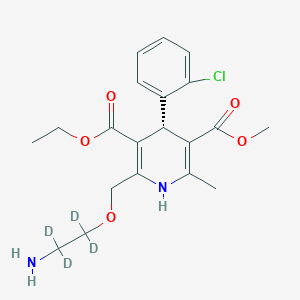
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
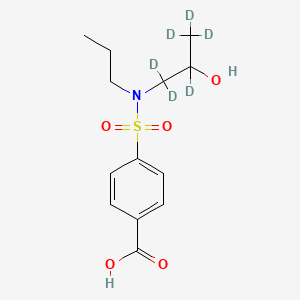
![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)

